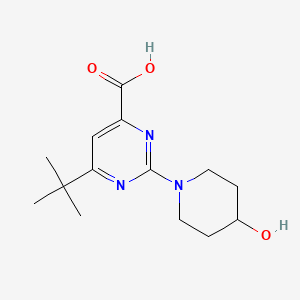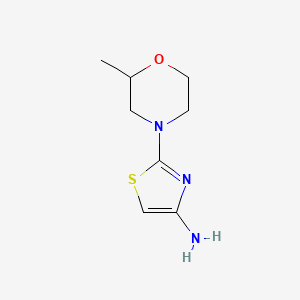
2-(2-Methylmorpholino)thiazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylmorpholino)thiazol-4-amine is a heterocyclic compound that contains both a thiazole ring and a morpholine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the morpholine ring further enhances its pharmacological potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylmorpholino)thiazol-4-amine typically involves the reaction of 2-aminothiazole with 2-methylmorpholine under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea in the presence of a base . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process .
化学反应分析
Types of Reactions
2-(2-Methylmorpholino)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated thiazole derivatives.
科学研究应用
2-(2-Methylmorpholino)thiazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and dyes
作用机制
The mechanism of action of 2-(2-Methylmorpholino)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
相似化合物的比较
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
2-Methylthiazole: Used in flavor and fragrance industries.
Morpholine: Utilized as a solvent and corrosion inhibitor
Uniqueness
2-(2-Methylmorpholino)thiazol-4-amine is unique due to the combination of the thiazole and morpholine rings, which enhances its biological activity and pharmacological potential. This dual-ring structure allows it to interact with a broader range of molecular targets compared to its individual components .
属性
分子式 |
C8H13N3OS |
|---|---|
分子量 |
199.28 g/mol |
IUPAC 名称 |
2-(2-methylmorpholin-4-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C8H13N3OS/c1-6-4-11(2-3-12-6)8-10-7(9)5-13-8/h5-6H,2-4,9H2,1H3 |
InChI 键 |
HXWXSSZBEIPOTM-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCO1)C2=NC(=CS2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


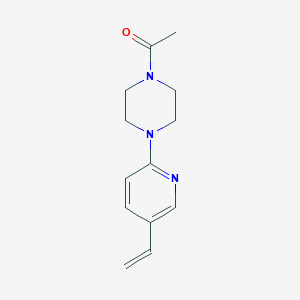
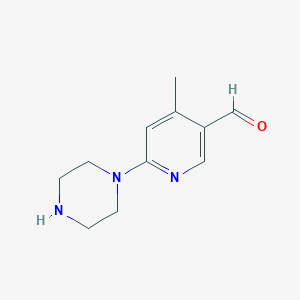

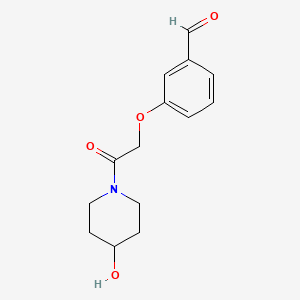
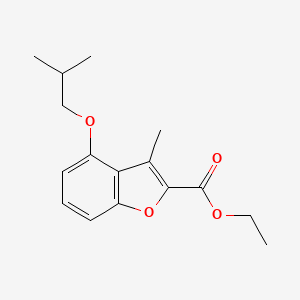
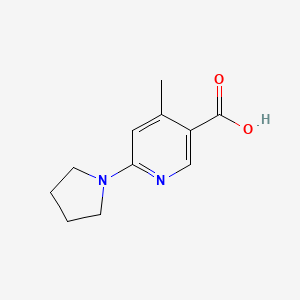

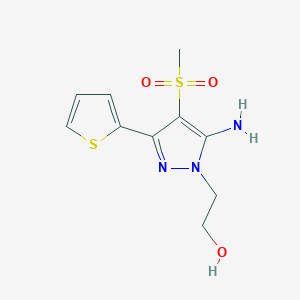
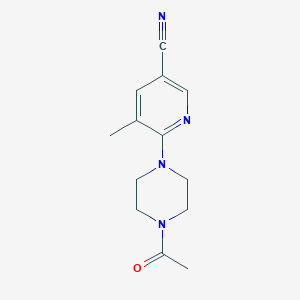
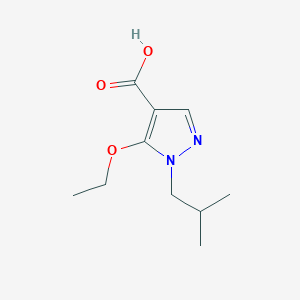
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15057055.png)
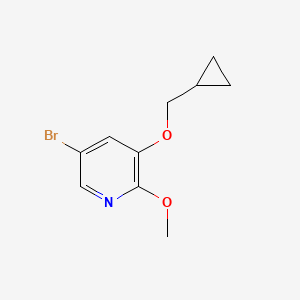
![1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)
